molecular formula C5H14Cl2N2 B12367626 N-Methylpiperazine-d8 (hydrochloride)

N-Methylpiperazine-d8 (hydrochloride)

Cat. No.: B12367626
M. Wt: 181.13 g/mol
InChI Key: AILFRWRYZZVJTL-LLYWXKFCSA-N
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Description

N-Methylpiperazine-d8 (hydrochloride) is a deuterium-labeled version of N-Methylpiperazine hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine-d8 (hydrochloride) is synthesized by incorporating deuterium into N-Methylpiperazine hydrochloride. The process typically involves the reaction of deuterated methylamine with piperazine under controlled conditions. The reaction is carried out in the presence of a deuterium source, such as deuterated water or deuterated solvents, to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of N-Methylpiperazine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine-d8 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Methylpiperazine-d8 (hydrochloride) yields N-oxide derivatives, while reduction can regenerate the non-deuterated N-Methylpiperazine hydrochloride .

Scientific Research Applications

N-Methylpiperazine-d8 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpiperazine-d8 (hydrochloride) involves its use as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its distribution and metabolism in biological systems. This helps in understanding the pharmacokinetics and metabolic pathways of drugs, leading to the development of more effective and safer pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpiperazine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis of metabolic pathways, making it a valuable tool in drug development and other scientific studies .

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

181.13 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i2D2,3D2,4D2,5D2;;

InChI Key

AILFRWRYZZVJTL-LLYWXKFCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CN1CCNCC1.Cl.Cl

Origin of Product

United States

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